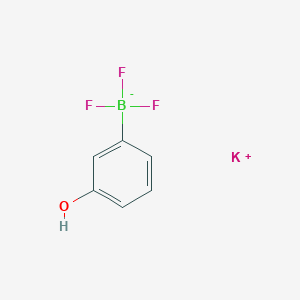
potassium;(4-methyl-2-oxochromen-7-yl) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;(4-methyl-2-oxochromen-7-yl) sulfate” is known as ®-3-hydroxybutyrylcarnitine. It is an O-hydroxybutyryl-L-carnitine in which the acyl group is specified as 3-hydroxybutyryl. This compound is a metabolite, meaning it is an intermediate or product resulting from metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-3-hydroxybutyrylcarnitine may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred for its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Esterification: The carboxyl group can react with alcohols to form esters.
Hydrolysis: The ester bond can be hydrolyzed to yield the parent acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Oxidation: 3-oxobutyrylcarnitine
Reduction: ®-3-hydroxybutyrylcarnitine
Esterification: Various esters of 3-hydroxybutyric acid
Hydrolysis: 3-hydroxybutyric acid and L-carnitine
Wissenschaftliche Forschungsanwendungen
®-3-hydroxybutyrylcarnitine has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of metabolic pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
Wirkmechanismus
The mechanism of action of ®-3-hydroxybutyrylcarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hydroxybutyric acid
- L-carnitine
- Acetyl-L-carnitine
- Propionyl-L-carnitine
Uniqueness
®-3-hydroxybutyrylcarnitine is unique due to its specific role in fatty acid metabolism and its dual functionality as both a hydroxyl and carnitine derivative. This dual functionality allows it to participate in a variety of metabolic processes, making it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOCSPXOODWGLJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)



![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)








